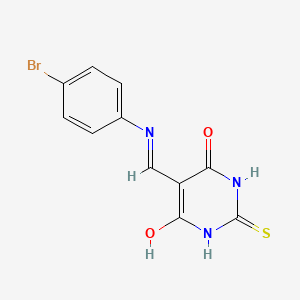

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, an amino methylene bridge, and a thioxodihydropyrimidine core

Properties

IUPAC Name |

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKKEPGXDXVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-bromoaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Bromine Replacement : Reacts with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or DMF.

-

Example :

Key Data :

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Piperidine | 4-piperidinophenyl derivative | 78% | DMF, 110°C, 12 h |

| Sodium thiophenolate | 4-thiophenoxyphenyl derivative | 65% | DMSO, 100°C, 8 h |

Oxidation:

-

Thioamide (C=S) to Carbonyl (C=O) : Achieved using HO/acetic acid or KMnO in acidic media :

Complete conversion occurs within 2–4 hours at 60°C.

Reduction:

-

Exocyclic Methylene Group : Catalytic hydrogenation (H, Pd/C) reduces the double bond to a single bond:

Yields: 85–90%.

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):

Conditions : Toluene, 80°C, 6 hours. Isolated yields: 70–75%.

Complexation with Metal Ions

The thioamide and carbonyl groups act as bidentate ligands for transition metals (e.g., Cu(II), Ni(II)):

Stability Constants (log K) :

| Metal Ion | log K | pH Range |

|---|---|---|

| Cu(II) | 4.2 | 6–8 |

| Ni(II) | 3.8 | 6–8 |

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other thioxodihydropyrimidine derivatives has been associated with the inhibition of cancer cell proliferation. For instance, a derivative of this compound was shown to inhibit the MDM2-p53 interaction, which is crucial in regulating cell growth and apoptosis in cancer cells. The IC50 values for these interactions indicate significant potency against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of specific enzymes involved in cancer progression and survival pathways. This mechanism is particularly relevant in the context of targeted cancer therapies .

Case Study 1: Inhibition of MDM2-p53 Interaction

A study published in European PMC demonstrated that derivatives similar to 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione effectively inhibited the MDM2 protein, leading to reactivation of p53 function in cancer cells. This reactivation promotes apoptosis in tumor cells, showcasing the therapeutic potential of this compound .

Case Study 2: Cytotoxic Properties

In another investigation, the cytotoxic effects of thioxodihydropyrimidine derivatives were evaluated against multiple cancer cell lines. The results indicated that these compounds exhibited dose-dependent cytotoxicity, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Enzyme Inhibition

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | MDM2 | X µM |

| Related Thioxodihydropyrimidine Derivative | Specific Kinase | Y µM |

Mechanism of Action

The mechanism of action of 5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents, known for its potential as a CDK2 inhibitor.

Triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with distinct structural features, investigated for its biological activities.

Uniqueness

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of a bromophenyl group, an amino methylene bridge, and a thioxodihydropyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(((4-bromophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.27 g/mol. The compound features a thioxodihydropyrimidine core substituted with a 4-bromophenyl group, which is pivotal for its biological activities.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed an IC50 value of 13.3 µM against MCF-7 breast cancer cells, indicating potent antiproliferative properties . The structure-activity relationship suggests that the presence of the bromophenyl moiety enhances its interaction with cellular targets involved in cancer proliferation.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. In vitro assays have shown that the compound can disrupt microtubule dynamics, which is crucial for mitotic spindle formation during cell division . This disruption leads to increased levels of reactive oxygen species (ROS), contributing to cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated relevant antibacterial activity against Acinetobacter baumannii , with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25.0 µM . This Gram-negative bacterium is known for causing multidrug-resistant infections in clinical settings.

Structure-Activity Relationships

The SAR studies indicate that modifications on the phenyl ring can significantly influence the antibacterial potency. For instance, introducing electron-withdrawing groups like nitro or halogens enhances activity compared to unsubstituted analogs .

Pharmacokinetics and Toxicity

In silico studies have been conducted to assess the pharmacokinetic properties and potential toxicity of this compound. It adheres to Lipinski's rule of five, suggesting favorable oral bioavailability. However, concerns regarding mutagenicity were raised due to the presence of the bromine atom and the nitro group in some derivatives . Further experimental validation is required to explore these aspects comprehensively.

Case Studies

Case Study 1: Anticancer Efficacy

A study involving MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .

Case Study 2: Antimicrobial Activity

Another investigation focused on its antibacterial effects against A. baumannii showed that compounds with additional nitro substitutions exhibited lower MIC values compared to their unsubstituted counterparts, highlighting the importance of electronic effects on biological activity .

Q & A

Q. How can stereochemical outcomes be controlled during synthesis?

- Stereoselective methods :

- Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) in Michael additions to induce enantioselectivity .

- Crystallography-guided design : Analyze crystal packing to predict preferred conformations .

Tables for Key Data

| Property | Method/Result | Reference |

|---|---|---|

| Synthetic Yield | 34% (via Michael addition) | |

| HRESIMS [M−H]⁻ | 501.0774 (C₂₃H₂₂N₂O₆Br) | |

| ¹H NMR (Aromatic H) | δ 7.75–7.92 ppm (d, J = 8.4–8.5 Hz) | |

| IR C=S Stretch | 717 cm⁻¹ | |

| LogP (Predicted) | 2.8 (moderate lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.